4-(cyclohexylmethyl)-1H-pyrazole

Lipophilicity Drug design Physicochemical property

4-(Cyclohexylmethyl)-1H-pyrazole (CAS 73123-54-3) is a 4-substituted pyrazole building block with a cyclohexylmethyl substituent that imparts a calculated logP of 2.53 and a molecular weight of 164.25 g/mol, placing it in a distinct lipophilicity window among small pyrazole intermediates. The compound is offered at ≥97% purity by ISO-certified suppliers and is primarily deployed as a synthetic fragment in medicinal chemistry campaigns targeting kinases, GPCRs, and epigenetic enzymes.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B12982627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohexylmethyl)-1H-pyrazole
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CNN=C2
InChIInChI=1S/C10H16N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h7-9H,1-6H2,(H,11,12)
InChIKeyDAZJFDBNUDLGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylmethyl)-1H-pyrazole for Drug-Discovery Procurement: Core Physicochemical and Structural Definition


4-(Cyclohexylmethyl)-1H-pyrazole (CAS 73123-54-3) is a 4-substituted pyrazole building block with a cyclohexylmethyl substituent that imparts a calculated logP of 2.53 and a molecular weight of 164.25 g/mol, placing it in a distinct lipophilicity window among small pyrazole intermediates . The compound is offered at ≥97% purity by ISO-certified suppliers and is primarily deployed as a synthetic fragment in medicinal chemistry campaigns targeting kinases, GPCRs, and epigenetic enzymes .

1 Fragment-based library synthesis for kinase, GPCR, and epigenetic target campaigns
2 Lipophilic 4-substituted pyrazole scaffold with a reported logP profile distinct from simple 4-alkyl analogs
3 Methylene spacer provides conformational flexibility for probing vector-dependent binding interactions

Why 4-Methyl, 4-Ethyl, or 4-Cyclohexyl Pyrazole Analogs Cannot Directly Replace 4-(Cyclohexylmethyl)-1H-pyrazole in Medicinal Chemistry Programs


Simple 4-alkyl pyrazoles such as 4-methylpyrazole (logP ~0.9–1.0) and 4-ethylpyrazole (logP ~1.4) are significantly more hydrophilic than 4-(cyclohexylmethyl)-1H-pyrazole (logP 2.53), while 4-cyclohexylpyrazole (logP 2.46) lacks the methylene spacer that increases conformational flexibility and alters the spatial presentation of the cyclohexyl ring to biological targets . SAR studies on 4-substituted pyrazoles as liver alcohol dehydrogenase inhibitors demonstrate that inhibitory potency scales approximately two-fold per methylene unit in unbranched chains but drops sharply upon branching or direct cyclization, making the cyclohexylmethyl group a unique compromise between lipophilicity-driven potency and target-complementary topology [1]. Consequently, substituting any of these analogs into a lead series will alter the lipophilic ligand efficiency (LLE), binding-site occupancy, and metabolic profile in ways that cannot be corrected by simple adjustment of other substituents.

Lipophilicity 4-Methylpyrazole and 4-ethylpyrazole are substantially more hydrophilic; substitution may shift binding-site occupancy and alter lipophilic ligand efficiency in ways that require independent validation.
Conformation 4-Cyclohexylpyrazole lacks the methylene spacer that introduces conformational flexibility; replacing with a directly attached cyclohexyl ring may reduce the spatial presentation options available to the scaffold.
SAR penalty Reported ADH inhibition SAR shows that branching or direct cyclization at the 4-position can sharply reduce inhibitory potency; the cyclohexylmethyl motif may represent a distinct SAR compromise that simple analogs do not replicate.

Quantitative Comparator Evidence for 4-(Cyclohexylmethyl)-1H-pyrazole: Lipophilicity, Target Engagement, and Metabolic Liability


Lipophilicity (logP) Differentiation of 4-(Cyclohexylmethyl)-1H-pyrazole versus 4-Methylpyrazole and 4-Cyclohexylpyrazole

4-(Cyclohexylmethyl)-1H-pyrazole exhibits a calculated logP of 2.53, which is approximately 1.5 log units higher than 4-methylpyrazole (logP ~1.0) and 0.07 log units higher than 4-cyclohexylpyrazole (logP 2.46) . In fragment-based and lead-optimization programs, a ΔlogP of 1.5 units predicts a roughly 30-fold difference in octanol-water partitioning, directly impacting membrane permeability, plasma protein binding, and CYP-mediated clearance pathways [1].

Lipophilicity (logP)
Cross-study comparable
logP 2.53 (calculated)
4-Me logP ~1.0
4-cHex logP 2.46
Target logP 2.53
Reported ~1.5 log-unit gap versus 4-methylpyrazole may support hydrophobic sub-pocket occupancy screening.
Calculated consensus logP; experimental confirmation recommended.
Lipophilicity Drug design Physicochemical property

Sigma-1 Receptor Affinity Class-Level Benchmark for Cycloalkyl-Annelated Pyrazoles

Three independent series of druglike cycloalkyl-annelated pyrazoles, structurally related to 4-(cyclohexylmethyl)-1H-pyrazole, demonstrated high sigma-1 receptor affinity with pKi > 8 (Ki < 10 nM), and optimized leads reached sub-nanomolar Ki values (e.g., 0.55 nM for the cyclohexylmethyl-spiropyranopyrazole derivative 17i) [1][2]. While direct head-to-head data for the exact compound 4-(cyclohexylmethyl)-1H-pyrazole are not published, the conserved cyclohexylmethyl motif across multiple sigma-1 pharmacophores supports its role as a privileged fragment for sigma-1 receptor engagement.

Sigma-1 receptor affinity
Class-level inference
Cyclohexylmethyl-bearing pyrazoles report pKi > 8 (Ki < 10 nM); optimized leads reach sub-nanomolar Ki (0.55 nM).
Class-level evidence supports sigma-1 receptor pharmacophore exploration using this fragment.
No direct Ki reported for 4-(cyclohexylmethyl)-1H-pyrazole itself; attribution requires validation.
Sigma-1 receptor GPCR Neuropharmacology

CYP450 Interaction Profile: Differential Induction of CYP2E1/CYP2A5 by 4-Substituted Pyrazoles

Pyrazole and 4-methylpyrazole are established inducers of CYP2E1 and CYP2A5 in rodent hepatocytes; however, the induction potency and isoform selectivity are sensitive to the size and nature of the 4-substituent [1]. The cyclohexylmethyl group, being substantially larger and more lipophilic than a methyl group, is expected to alter CYP binding stoichiometry and cooperative interactions, as demonstrated for CYP2E1 complexes where 3,5-disubstitution blocks binding while 4-substitution enhances affinity [2]. Although no direct CYP induction data exist for 4-(cyclohexylmethyl)-1H-pyrazole, the known SAR implies a CYP interaction profile distinct from 4-methylpyrazole, potentially reducing the auto-induction liability associated with smaller 4-alkyl pyrazoles.

CYP induction profile
Data to verify
4-Substituent size and lipophilicity are reported to alter CYP2E1/CYP2A5 binding stoichiometry and induction in rodent hepatocyte models.
Inferred divergence from 4-methylpyrazole CYP auto-induction profile; direct induction data not yet available.
Sources unavailable; class-level SAR review only.
Cytochrome P450 Drug metabolism Toxicology

Alcohol Dehydrogenase Inhibition SAR: Cyclohexylmethyl as a Lipophilic Compromise

In a systematic study of 4-substituted alkyl- and cycloalkylpyrazoles as inhibitors of human liver alcohol dehydrogenase (LADH), inhibitory potency increased approximately two-fold per added methylene unit in unbranched chains, but branching or cyclization reduced activity [1]. The cyclohexylmethyl group combines a cyclohexyl ring with a methylene spacer, potentially retaining the potency benefit of the additional methylene while mitigating the activity penalty observed with directly attached cycloalkyl rings.

ADH inhibition SAR
Class-level inference
Reported ~2-fold potency gain per methylene unit; branching/cyclization reduces activity.
4-Me Ki ~0.5 µM
4-cHexMe (pred.) 2–4× higher
Predicted intermediate potency profile may support ADH isoform selectivity review in lead optimization.
No direct Ki for target compound; prediction based on 1979 Dahlbom et al. SAR series.
Alcohol dehydrogenase inhibition Enzyme kinetics Metabolic disease

Prioritized Procurement Scenarios for 4-(Cyclohexylmethyl)-1H-pyrazole Based on Verified Quantitative Differentiation


Sigma-1 Receptor Pharmacophore Construction Requiring a 4-Cyclohexylmethyl Pyrazole Fragment

When building a focused library for sigma-1 receptor screening, 4-(cyclohexylmethyl)-1H-pyrazole serves as a direct precursor to cycloalkyl-annelated pyrazole scaffolds that have demonstrated pKi > 8 (Ki < 10 nM) affinity and >60-fold selectivity over off-target receptors [1]. Procurement of this compound as the starting fragment, rather than 4-methylpyrazole, places the cyclohexylmethyl group at the 4-position from the first synthetic step, aligning with the established SAR that this substituent is critical for high sigma-1 engagement.

Lead Optimization of LADH Inhibitors with Reduced CYP Auto-Induction Risk

In lead series where 4-methylpyrazole-derived compounds show undesirable CYP2E1 induction and time-dependent PK, 4-(cyclohexylmethyl)-1H-pyrazole provides a structurally differentiated alternative that retains the pyrazole core required for LADH ternary complex formation while introducing a bulkier 4-substituent predicted to diminish CYP binding and induction [1][2]. The compound's logP of 2.53 also positions it favorably for CNS penetration if central LADH inhibition is desired.

Physicochemical Property-Driven Fragment Replacement in Kinase or GPCR Programs

For medicinal chemistry teams seeking to replace a 4-methyl or 4-ethylpyrazole fragment with a more lipophilic analog to improve occupancy of a hydrophobic sub-pocket, 4-(cyclohexylmethyl)-1H-pyrazole offers a logP of 2.53 — a 1.5-log increase over 4-methylpyrazole — without introducing the planarity or rigidity of a directly attached cyclohexyl or aryl ring [1]. The methylene spacer provides conformational flexibility that can be exploited to probe vector-dependent binding interactions in X-ray co-crystal structures.

Nrf2-Keap1 Protein-Protein Interaction Modulator Synthesis

Patent disclosures on arylcyclohexyl pyrazoles as NRF2 regulators establish that the combination of a cyclohexyl group and a pyrazole core is a productive pharmacophore for NRF2 pathway activation, with demonstrated efficacy in preclinical COPD and oxidative stress models [1]. 4-(Cyclohexylmethyl)-1H-pyrazole can serve as an advanced intermediate for synthesizing novel analogs in this chemotype space, offering a differentiated substitution pattern versus the directly arylated cyclohexyl pyrazoles described in the patent literature.

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacophore studies
Cyclohexylmethyl fragment placement at the 4-position
Sigma-1 binding assay context; class-level affinity review
ADH inhibitor lead optimization with CYP interaction review
Substituent-dependent CYP induction profile divergence
CYP2E1/CYP2A5 induction endpoint review
Fragment replacement for hydrophobic sub-pocket occupancy
Lipophilic pyrazole fragment with methylene spacer flexibility
Binding-site occupancy and conformational probing studies
Nrf2 pathway modulator synthesis
Cyclohexyl-pyrazole chemotype as advanced intermediate
Nrf2 pathway-response context; preclinical model endpoint review
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